Heptyl crotonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

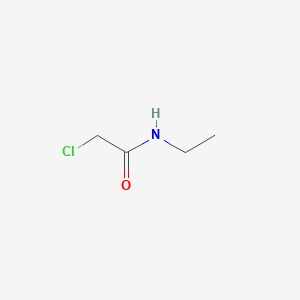

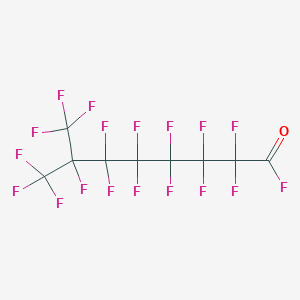

Heptyl crotonate is a chemical compound with the molecular formula C11H20O2 . It is also known as 2-butenoic acid, heptyl ester .

Molecular Structure Analysis

This compound has a molecular weight of 184.27880000 . The molecular structure consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound appears as a colorless to pale yellow clear liquid . It has a molecular weight of 184.27880000 and a molecular formula of C11H20O2 .Aplicaciones Científicas De Investigación

Topical Anti-inflammatory Activity : A study on Pereskia aculeata Miller leaves, which are used in Brazilian traditional medicine for skin treatments, found significant topical anti-inflammatory activity in models of dermatitis. This activity is linked to the reduction of cytokines like IL-6 and TNF-α (Pinto et al., 2015).

Antiulcerogenic Mechanisms : Research on dehydrocrotonin, a diterpene from Croton cajucara, showed potential antiulcerogenic effects. This includes modulating gastric juice pH and acid concentration, and possibly acting as a non-competitive antagonist of H2-receptors and muscarinic receptors (Hiruma-Lima et al., 1999).

Endoderm Differentiation Protocol : A study described a simple protocol for endoderm differentiation of human embryonic stem cells using crotonate, highlighting its potential in stem cell research (Fang & Li, 2021).

Chemical Constituents and Biological Activities : A review of chemical constituents from Croton species and their bioactivities, covering a range of properties like cytotoxic, anti-inflammatory, antifungal, and neurite outgrowth-promoting effects, shows the potential of these species in medicinal research (Xu, Liu, & Liang, 2018).

Antibacterial and Enzyme Inhibitory Effects : A study on leaf extracts of Croton menyharthii showed significant antibacterial and enzyme inhibitory activities, supporting its traditional use in folk medicine (Aderogba et al., 2013).

Muscle Damage and Lipid Peroxidation : Research on Croton argyrophyllus extract found that it could reduce biomarkers of oxidative stress and muscle damage in rats after high-intensity exercise, indicating potential applications in sports medicine (Silvan Silva De Araújo et al., 2019).

Antiproliferative Activity : Methanol extracts of four Croton species were tested against different human cancer cell lines, showing potential antiproliferative activity, especially in leaf extracts of C. erythroxyloides and C. myrianthus (Savietto et al., 2013).

Propiedades

Número CAS |

16930-99-7 |

|---|---|

Fórmula molecular |

C11H20O2 |

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

heptyl (E)-but-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+ |

Clave InChI |

DOBPEHKISOHXTE-RUDMXATFSA-N |

SMILES isomérico |

CCCCCCCOC(=O)/C=C/C |

SMILES |

CCCCCCCOC(=O)C=CC |

SMILES canónico |

CCCCCCCOC(=O)C=CC |

| 16930-99-7 83783-78-2 |

|

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)